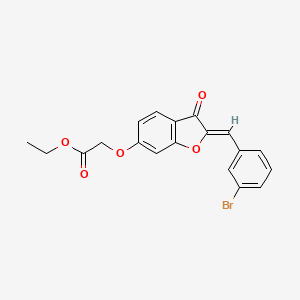

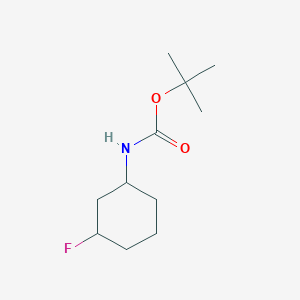

![molecular formula C19H17N3O4S B2944668 Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-55-8](/img/structure/B2944668.png)

Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It is widely used in organic synthesis reactions and often serves as an intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was accomplished by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as a solvent .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as multinuclear NMR, IR, and mass spectrometry. Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Pd-catalyzed C-N cross-coupling reactions . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by elemental analysis and various spectroscopic techniques. The thermal decomposition behavior of the compound was studied by thermogravimetric analysis .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of complex heterocyclic compounds, including those related to Benzo[d][1,3]dioxol-5-yl derivatives, often involves multi-step reactions. These compounds are characterized using techniques such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm their structure. For example, compounds with the benzo[d]thiazol moiety have been synthesized and characterized, showing potential as anti-mycobacterial agents (Pancholia et al., 2016).

Biological Activities

- Some derivatives, such as those incorporating the benzo[d]thiazol moiety, have been found to possess antimicrobial and antifungal properties. These compounds have been evaluated against various bacterial and fungal strains, demonstrating good to moderate activity, highlighting their potential in developing new antimicrobial agents (Pandya et al., 2019).

Drug-likeness and ADME Properties

- In silico analyses of these compounds have been conducted to predict their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies are crucial for understanding the potential of these compounds as therapeutic agents, assessing their behavior in biological systems, and guiding further modifications to improve their efficacy (Pandya et al., 2019).

Potential for Anticancer Activity

- The anticancer potential of derivatives, particularly those involving thiophene and 1,3,4-oxadiazole moieties, has been explored. Some compounds have demonstrated significant activity against various cancer cell lines, suggesting their potential in cancer therapy. For instance, pyrazoline derivatives have shown cytotoxic effects against the HepG-2 cell line, indicating the promise of these compounds as anticancer agents (Xu et al., 2017).

Aniline Sensing

- Fluorescence quenching studies with novel thiophene-substituted 1,3,4-oxadiazoles have been conducted for aniline sensing. This indicates the potential application of these compounds in environmental monitoring and safety, demonstrating their ability to act as sensors for detecting aniline via fluorescence quenching mechanisms (Naik et al., 2018).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. They may be irritating to the eyes, skin, and respiratory tract. Appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken. Operations should be carried out in a well-ventilated area and avoid inhaling its vapors .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-19(12-5-6-14-15(9-12)25-11-24-14)22-7-1-3-13(10-22)17-20-21-18(26-17)16-4-2-8-27-16/h2,4-6,8-9,13H,1,3,7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSPKYITRQTCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(O4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)

![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)

![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)

![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)